REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11](Br)[C:12]2[S:16][CH:15]=[N:14][C:13]=2[CH:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[OH-:49].[K+].Cl>O1CCOCC1.CCOC(C)=O.O.[Cl-].[Na+].O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([OH:49])[C:12]2[S:16][CH:15]=[N:14][C:13]=2[CH:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,8.9.10,11.12.13.14.15|
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Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C=C(C2=C(N=CS2)C1)Br
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Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
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Name
|
|
Quantity
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3 mL
|
Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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|
Quantity
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3 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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7.2 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
|
95 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to r.t.
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude residue that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (10-60% EtOAc in hexanes)
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C2=C(N=CS2)C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |